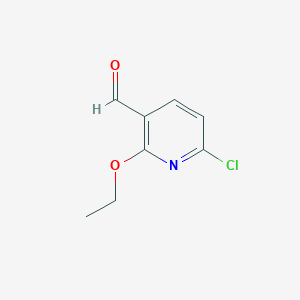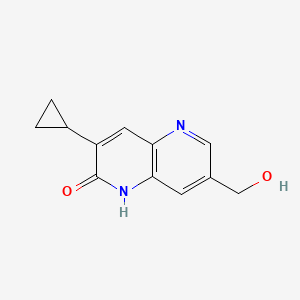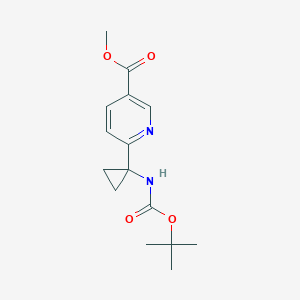
Tert-butyl (4-methyltetrahydro-2H-thiopyran-4-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4-methyltetrahydro-2H-thiopyran-4-YL)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a thiopyran ring, which is a sulfur-containing heterocycle, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-methyltetrahydro-2H-thiopyran-4-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiopyran derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc anhydride) as a reagent to protect the amine group. The reaction is carried out under mild conditions, often in the presence of a base such as sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (4-methyltetrahydro-2H-thiopyran-4-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbamate protecting group, yielding the free amine.
Substitution: The thiopyran ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amines.
Substitution: Various substituted thiopyran derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl (4-methyltetrahydro-2H-thiopyran-4-YL)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that releases active amines in vivo.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of Tert-butyl (4-methyltetrahydro-2H-thiopyran-4-YL)carbamate involves the cleavage of the carbamate group under specific conditions, releasing the active amine. This process is often facilitated by acidic or enzymatic conditions. The released amine can then interact with molecular targets such as enzymes, receptors, or other biomolecules, exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used as a protecting group for amines.
Tert-butyl (4-ethynylphenyl)carbamate: Another carbamate derivative with different substituents on the aromatic ring.
Tert-butyl (4-methylpiperidin-4-yl)carbamate: A similar compound with a piperidine ring instead of a thiopyran ring
Uniqueness
Tert-butyl (4-methyltetrahydro-2H-thiopyran-4-YL)carbamate is unique due to the presence of the thiopyran ring, which imparts distinct chemical and biological properties. The sulfur atom in the ring can participate in various chemical reactions, making this compound versatile in synthetic applications.
Propiedades
Fórmula molecular |
C11H21NO2S |
|---|---|
Peso molecular |
231.36 g/mol |
Nombre IUPAC |
tert-butyl N-(4-methylthian-4-yl)carbamate |
InChI |
InChI=1S/C11H21NO2S/c1-10(2,3)14-9(13)12-11(4)5-7-15-8-6-11/h5-8H2,1-4H3,(H,12,13) |
Clave InChI |
MNWAHIGUAGSIIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCSCC1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


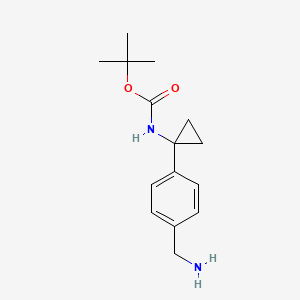
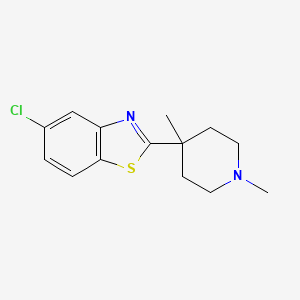
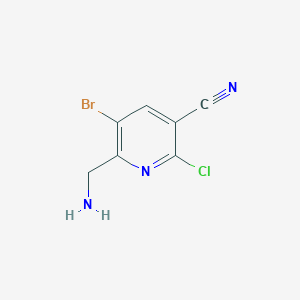
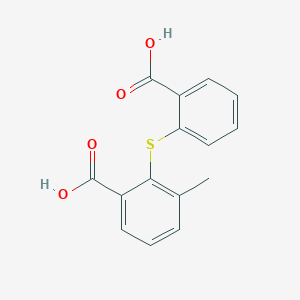
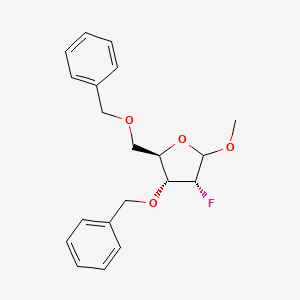
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13921108.png)
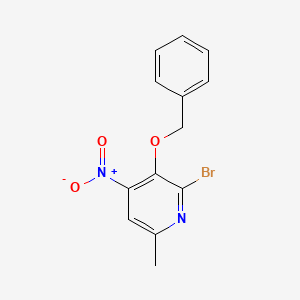
![3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
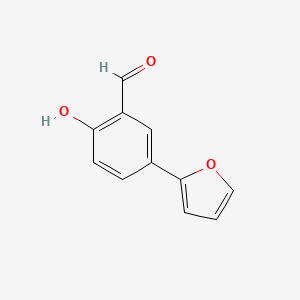
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13921132.png)

